

The "White Line" Test: An Application Protocol for Investigating *Pseudomonas reactans* Interactions

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Compound of Interest

Compound Name: *tolaasin*

Cat. No.: B1176692

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Introduction

The "white line" test is a classical microbiological assay used to observe the antagonistic interaction between different bacterial species, most notably *Pseudomonas tolaasii*, the causative agent of brown blotch disease in cultivated mushrooms, and *Pseudomonas reactans*. This interaction manifests as a visible white precipitate line in the agar medium between the streaks of the two bacteria. The phenomenon is due to the interaction of a heat-stable lipodepsipeptide toxin called **tolaasin**, produced by *P. tolaasii*, and a surfactant-like molecule known as the white line-inducing principle (WLIP), produced by *P. reactans*. While initially developed for the identification of *P. tolaasii*, this assay serves as a valuable model for studying bacterial antagonism, secondary metabolite production, and can be adapted for screening novel antimicrobial compounds.

This document provides detailed application notes and protocols for performing the "white line" test, interpreting the results, and adapting the methodology for drug discovery applications.

Principle of the "White Line" Test

The formation of the white precipitate is a result of the co-precipitation of two secreted secondary metabolites:

- **Tolaasin**: A pore-forming lipodepsipeptide toxin produced by *P. tolaasii*. It has hemolytic and antimicrobial properties.
- White Line-Inducing Principle (WLIP): A lipodepsipeptide produced by *P. reactans*. It also exhibits hemolytic and antimicrobial activities.

When these two molecules diffuse through the agar and meet, they interact to form a visible, insoluble white line. The presence and intensity of this line can be indicative of the production levels of these compounds and the specific strains being tested. It is important to note that while the test was once considered specific for the *P. tolaasii* and *P. 'reactans'* interaction, subsequent research has shown that other pseudomonads can also produce a similar reaction. [\[1\]](#)

Data Presentation

The biological activities of **Tolaasin** and WLIP are crucial for understanding the "white line" phenomenon and for potential drug discovery applications. The following table summarizes key quantitative data on their hemolytic and antimicrobial properties.

Compound	Biological Activity	Organism(s)	Quantitative Data	Reference
Tolaasin I	Hemolytic Activity	Red Blood Cells	Minimal Haemolytic Quantity (MHQ) at 25°C: >10 µg	(Adapted from ResearchGate)
Antimicrobial Activity (MIC)	Bacillus megaterium	3.1 µg/mL	(Adapted from ResearchGate)	
Antimicrobial Activity (MIC)	Rhodotorula pilimanae	12.5 µg/mL	(Adapted from ResearchGate)	
WLIP	Hemolytic Activity	Red Blood Cells	Minimal Haemolytic Quantity (MHQ) at 25°C: 2.5 µg	(Adapted from ResearchGate)
Antimicrobial Activity (MIC)	Bacillus megaterium	6.25 µg/mL	(Adapted from ResearchGate)	
Antimicrobial Activity (MIC)	Rhodotorula pilimanae	25 µg/mL	(Adapted from ResearchGate)	

Experimental Protocols

Materials

- Pseudomonas reactans strain (e.g., LMG 5329)
- Pseudomonas tolaasii strain (e.g., LMG 2342T) (or other test organism)
- King's B (KB) Medium (or Pseudomonas Agar F)
- Sterile Petri dishes (90 mm)
- Sterile microbiological loops or swabs
- Incubator set to 25°C

- Micropipettes and sterile tips

Preparation of King's B Medium

Composition per 1 liter:

- Proteose Peptone No. 3: 20 g
- Glycerol: 15 mL
- Dipotassium Hydrogen Phosphate (K_2HPO_4): 1.5 g
- Magnesium Sulfate Heptahydrate ($MgSO_4 \cdot 7H_2O$): 1.5 g
- Agar: 15 g
- Distilled Water: 1 L

Procedure:

- Suspend the dry ingredients in 1 liter of distilled water.
- Add the glycerol.
- Heat with frequent agitation and boil for 1 minute to completely dissolve the medium.
- Sterilize by autoclaving at 121°C for 15 minutes.
- Allow the medium to cool to approximately 50°C before pouring into sterile Petri dishes.
- Let the plates solidify and dry before use.

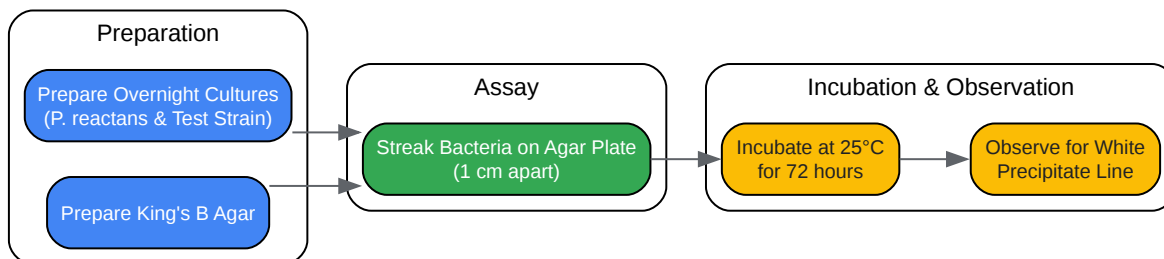
"White Line" Test Protocol (Wong and Preece, 1979)

- Inoculum Preparation:
 - Grow *P. reactans* and the test organism (e.g., *P. tolaasii*) in a suitable broth (e.g., King's B broth) overnight at 25°C to obtain a fresh culture.

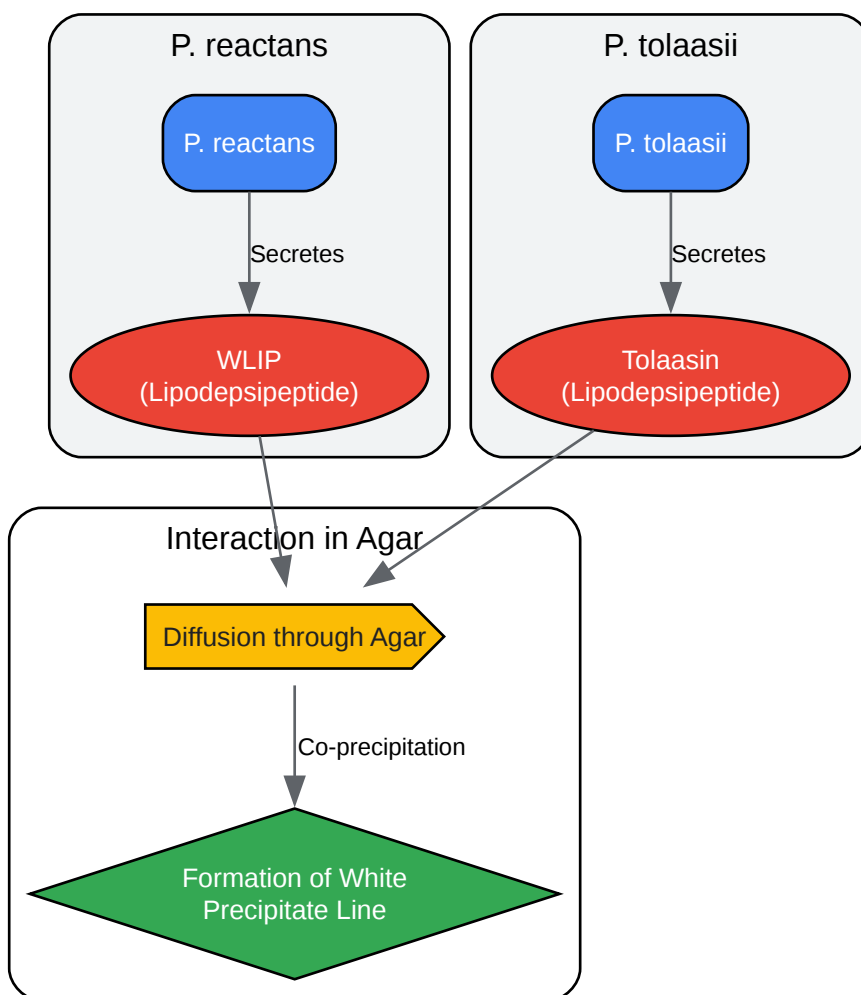
- Alternatively, use colonies from a fresh agar plate.
- Streaking:
 - Using a sterile loop or swab, streak the *P. reactans* culture in a single line down one side of a King's B agar plate, approximately 2-3 cm from the edge.
 - Using a fresh sterile loop or swab, streak the test organism in a parallel line on the opposite side of the plate, maintaining a distance of approximately 1 cm between the two streaks.[\[2\]](#)
- Incubation:
 - Incubate the plates at 25°C for 72 hours.[\[2\]](#)
- Observation:
 - Examine the plates for the formation of a distinct white line of precipitate in the agar between the two bacterial streaks. The line should be sharp and clearly visible.

Visualization of Experimental Workflow and Signaling Pathway

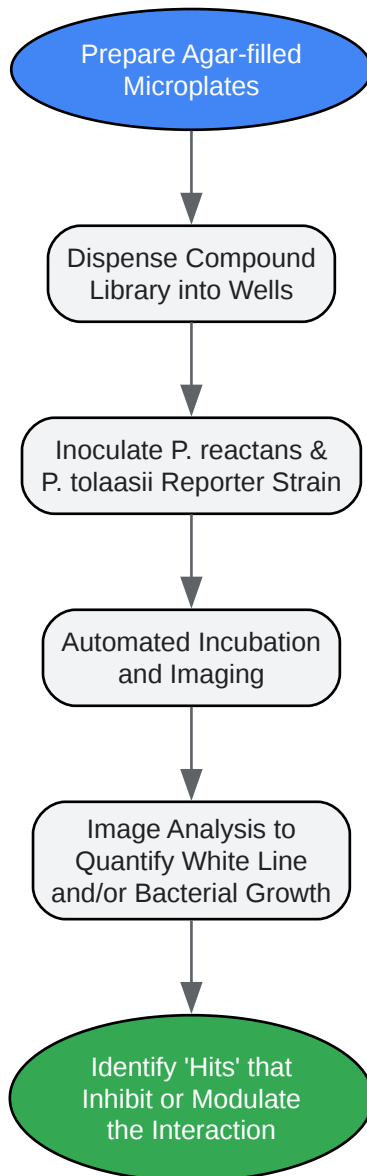
Experimental Workflow for the 'White Line' Test



Mechanism of 'White Line' Formation



High-Throughput Screening (HTS) Adaptation



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References

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- 2. Application of Siderotyping for Characterization of *Pseudomonas tolaasii* and “*Pseudomonas reactans*” Isolates Associated with Brown Blotch Disease of Cultivated Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
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